molecular formula C17H16 B3047938 Spiro[cyclopentane-1,9'-fluorene] CAS No. 14966-37-1

Spiro[cyclopentane-1,9'-fluorene]

Cat. No. B3047938
CAS RN: 14966-37-1
M. Wt: 220.31 g/mol
InChI Key: AFYJRAFRYWVOOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored to access Spiro[cyclopentane-1,9’-fluorene] . Notably, the Corey–Chaykovsky reaction has been employed successfully. In this reaction, fluorene-9-one azine reacts with dimethyloxosulfonium methylide, leading to the formation of the spiro compound. The yield of this process can reach up to 70% .

Scientific Research Applications

  • Chemical Reactions and Stereoelectronic Effects : T. Ohwada (1992) studied the nitration, reduction, and epoxidation of fluorenes bearing carbonyl or olefin groups in spiro geometry. This research highlighted the stereoelectronic effects in these reactions, demonstrating how the spiro[cyclopentane-1,9'-fluorene] framework influences chemical reactivity and product distribution (Ohwada, 1992).

  • Organic Light-Emitting Diodes (OLEDs) : Liu et al. (2018) designed and prepared molecules based on different spiro systems, including spiro[cyclopentane-1,9'-fluorene], for use in phosphorescent organic light-emitting diodes (PHOLEDs). This study explored the impact of various spiro units on the photophysical properties and electroluminescence performance of OLED materials (Liu et al., 2018).

  • Liquid Crystalline Conjugated Oligomers : Zhang et al. (2009) synthesized novel spiro-fluorenes for use in liquid crystalline conjugated oligomers. They found that the introduction of spiro-fluorene units significantly enhanced the thermal properties of these materials, making them attractive for high-performance liquid crystalline applications (Zhang et al., 2009).

  • Liquid Crystalline Organic Semiconductors : Muralidhar Reddy Billa et al. (2011) investigated spiro[cyclopentyl-1,9']fluorenes as potential components in liquid crystalline organic semiconductors. These materials exhibited improved thermal stability and photoluminescence efficiency, demonstrating their utility in advanced semiconductor technologies (Billa et al., 2011).

  • Polyimide Materials : Shujiang Zhang et al. (2010) synthesized novel polyimides derived from spiro[fluorene-9,9'-xanthene], showcasing their high organosolubility, optical transparency, and excellent thermal stability. This work highlights the potential of spiro-fluorene derivatives in developing advanced polymeric materials (Zhang et al., 2010).

Future Directions

: Noroozi Pesyan, N., & Rashidnejad, H. (2017). Decades of synthesis and application of spiro cyclopropanes. Journal of the Iranian Chemical Society, 14(7), 1365–1467. Link

properties

IUPAC Name

spiro[cyclopentane-1,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)17(15)11-5-6-12-17/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJRAFRYWVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558043
Record name Spiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopentane-1,9'-fluorene]

CAS RN

14966-37-1
Record name Spiro[cyclopentane-1,9′-[9H]fluorene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14966-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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